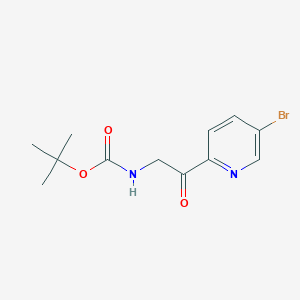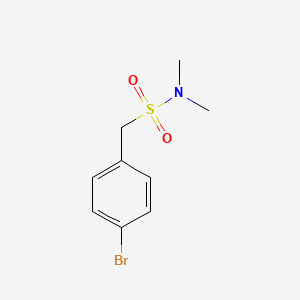![molecular formula C12H13N3O2S B3173841 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid CAS No. 950312-57-9](/img/structure/B3173841.png)
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid
Overview
Description
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13N3O2S . It has been mentioned in the context of being a potent phosphoinositide 3-kinase inhibitor .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another study reported the transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one, a very potent cAMP PDE III inhibitor .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The N-heterocyclic core of a representative compound was found to be directly involved in the binding to the kinase through key hydrogen bond interactions .Physical and Chemical Properties Analysis
The boiling point of the compound is predicted to be 479.6±55.0 °C and the density is predicted to be 1.431±0.06 g/cm3 .Scientific Research Applications
Diuretic Activity
Research on 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives, which share a structural resemblance with 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid, has shown potential diuretic, natriuretic, and kaliuretic activities in animal models. These compounds were synthesized and evaluated in Wistar rats, indicating a structure-activity relationship conducive to diuretic and saliuretic activities (Monge et al., 1990).
Anti-Parkinsonian Evaluation
Another study explored the synthesis and evaluation of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones for their anti-Parkinsonian and neuroprotective potential. These compounds demonstrated activity in haloperidol-induced catalepsy and oxidative stress in mice, suggesting a potential pathway for treating Parkinson’s disease (Azam et al., 2010).
Anti-Inflammatory and Analgesic Properties
The development of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their 6-substituted compounds has shown significant analgesic and anti-inflammatory properties in acute and chronic animal models, comparable to indomethacin. These findings highlight the therapeutic potential of such compounds in managing pain and inflammation (Muchowski et al., 1985).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists have identified potent compounds with potential therapeutic applications. One such compound demonstrated oral bioavailability and significant reversal of carrageenan-induced thermal hyperalgesia in rats, indicating its potential as a TRPV1 antagonist (Lebsack et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways.
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. One of the most significant is the AKT/mTOR pathway, which is involved in cell cycle progression and growth. The inhibition of PI3K leads to a decrease in the activation of AKT, thereby inhibiting mTOR, which can lead to a decrease in cell proliferation and growth .
Pharmacokinetics
The compound’s molecular weight, physical properties, and structure can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and growth due to the inhibition of the PI3K/AKT/mTOR pathway . This can potentially lead to a decrease in the growth of cancer cells.
Future Directions
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-3-2-6-15(7-8)12-14-9-4-1-5-13-10(9)18-12/h1,4-5,8H,2-3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRGXDFZXKBHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid](/img/structure/B3173758.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)




![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)

![3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3173807.png)



![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)

